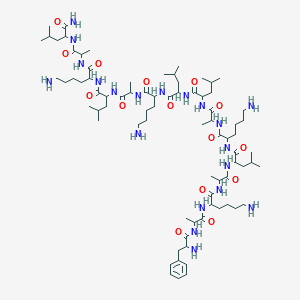

H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating the presence of both D- and L- enantiomers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Peptides like H-DL-Phe-DL-Ala-DL-Lys have been studied for their potential therapeutic effects. For instance, synthetic peptides can act as agonists or antagonists for specific receptors, influencing various physiological processes. The presence of D-amino acids may enhance the stability and bioavailability of these peptides in biological systems, making them suitable candidates for drug development.

- Neuropharmacology : Research indicates that D-amino acids play a role in neurotransmission and cognitive functions. They may serve as biomarkers for neurological disorders, such as dementia, due to their involvement in synaptic modulation . Peptides that incorporate D-amino acids could be utilized to develop drugs aimed at enhancing cognitive function or treating neurodegenerative diseases.

Biochemical Studies

The compound can be employed in biochemical assays to study protein interactions and enzyme activities. The chiral nature of the amino acids allows for the exploration of enantiomeric effects on biological activity.

- Chiral Analysis : Techniques such as chiral liquid chromatography can be used to separate enantiomers of amino acids and peptides, enabling researchers to investigate their distinct biological roles . The ability to analyze the interactions between this peptide and various biological molecules can provide insights into metabolic pathways and disease mechanisms.

Development of Biomarkers

D-amino acids have been proposed as potential biomarkers for various diseases due to their altered levels in pathological conditions. The specific sequence of H-DL-Phe-DL-Ala-DL-Lys may be investigated for its utility in diagnostic applications.

- Cognitive Function Markers : Studies suggest that D-amino acid levels correlate with cognitive functions, making them candidates for early diagnosis of cognitive decline . The peptide could be part of a larger panel used to assess dementia risk.

Case Study 1: Neurodegenerative Disease Research

In a study exploring the role of D-amino acids in Alzheimer's disease, researchers found that elevated levels of certain D-amino acids were associated with cognitive decline. Synthetic peptides similar to H-DL-Phe-DL-Ala were tested for their ability to modulate neurotransmitter systems, showing promise as therapeutic agents .

Case Study 2: Chiral Separation Techniques

A comprehensive analysis was conducted using chiral stationary phases to separate various dipeptides, including those containing D-amino acids. The results indicated that certain configurations led to improved resolution in separating enantiomers, highlighting the importance of peptide structure in biochemical assays .

Mecanismo De Acción

The mechanism of action of H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Phe-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

Uniqueness

H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to be tailored for specific research and industrial applications, making it a valuable tool in various scientific fields.

Actividad Biológica

The compound H-DL-Phe-DL-Ala-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Lys-DL-Ala-DL-Leu-NH2 is a synthetic peptide consisting of multiple amino acids, including phenylalanine (Phe), alanine (Ala), lysine (Lys), and leucine (Leu). This peptide is of interest due to its potential biological activities, particularly in the context of neurobiology and cardiovascular health.

Structure and Properties

The peptide's structure comprises a sequence of D- and L-amino acids, which may influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, making such peptides suitable for therapeutic applications.

1. Neuroprotective Effects

Research indicates that D-amino acids play a significant role in cognitive functions and may serve as biomarkers for neurodegenerative diseases. For instance, studies have shown that the modulation of D-amino acid levels in the brain can influence synaptic plasticity and cognitive performance, suggesting that peptides containing D-amino acids could potentially be developed as neuroprotective agents .

2. Antihypertensive Properties

Peptides derived from various sources have been studied for their angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for managing hypertension. Peptides similar to H-DL-Phe-DL-Ala... have demonstrated ACE-inhibitory effects, indicating their potential use in the treatment of high blood pressure. The structure-activity relationship of these peptides reveals that specific amino acid sequences are responsible for their inhibitory effects .

Case Study 1: Cognitive Function

In a clinical study investigating the role of D-amino acids in cognitive function, it was found that increased levels of specific D-amino acids correlated with improved cognitive performance in aging populations. This suggests that synthetic peptides containing these amino acids could be beneficial in enhancing cognitive function or delaying cognitive decline .

Case Study 2: Hypertension Management

A study focused on the antihypertensive effects of peptides derived from marine sources demonstrated that specific sequences exhibited significant ACE inhibition. The findings suggest that modifications to peptide sequences, such as those present in H-DL-Phe... could enhance their therapeutic efficacy against hypertension .

Research Findings

Propiedades

Número CAS |

466691-40-7 |

|---|---|

Fórmula molecular |

C78H140N20O15 |

Peso molecular |

1598.1 g/mol |

Nombre IUPAC |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide |

InChI |

InChI=1S/C78H140N20O15/c1-43(2)37-59(64(84)99)94-66(101)49(12)86-72(107)56(30-20-24-34-80)91-75(110)61(39-45(5)6)96-68(103)51(14)88-74(109)58(32-22-26-36-82)93-77(112)63(41-47(9)10)98-78(113)62(40-46(7)8)97-69(104)52(15)89-73(108)57(31-21-25-35-81)92-76(111)60(38-44(3)4)95-67(102)50(13)87-71(106)55(29-19-23-33-79)90-65(100)48(11)85-70(105)54(83)42-53-27-17-16-18-28-53/h16-18,27-28,43-52,54-63H,19-26,29-42,79-83H2,1-15H3,(H2,84,99)(H,85,105)(H,86,107)(H,87,106)(H,88,109)(H,89,108)(H,90,100)(H,91,110)(H,92,111)(H,93,112)(H,94,101)(H,95,102)(H,96,103)(H,97,104)(H,98,113)/t48-,49-,50-,51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |

Clave InChI |

XWZAWHJNTHSHGD-SIDOVBMKSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.